molecular formula C18H18FNO4S B2491729 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049358-03-3

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2491729
CAS RN: 1049358-03-3
M. Wt: 363.4
InChI Key: RKIGYVVCYDETFQ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecule contains a benzodioxine ring, a fluorophenyl group, and a cyclopropyl group attached to a sulfonamide group. The presence of these groups would significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group, the benzodioxine ring, and the fluorophenyl group would likely make the compound relatively polar and could influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Anticancer Potential

The compound’s structural features make it an interesting candidate for cancer research. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The sulfonamide moiety may play a crucial role in disrupting cellular processes, making it a promising lead compound for developing novel anticancer drugs .

Indole Derivatives and Biological Significance

The compound contains an indole ring, which is a common motif in bioactive molecules. Indole derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Researchers have explored the broader implications of indole-based compounds in drug discovery and development .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a drug, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal use, future research could involve further pharmacological testing, safety studies, and clinical trials .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-14-3-1-13(2-4-14)18(7-8-18)12-20-25(21,22)15-5-6-16-17(11-15)24-10-9-23-16/h1-6,11,20H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIGYVVCYDETFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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